

# 1-Ethynylpyrene net atomic charges terminal acetylenic carbon

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 1-Ethynylpyrene

CAS No.: 34993-56-1

Cat. No.: S515764

Get Quote

## Net Atomic Charges and Experimental Electron Density

The net atomic charges for **1-Ethynylpyrene** were determined experimentally through high-resolution, low-temperature X-ray diffraction measurements, with results supported by multiple theoretical calculation methods [1] [2].

Atom	Net Atomic Charge	Role in Acetylenic Group
C18	More negative	Terminal carbon atom
C17	Less negative	Internal carbon atom

A total of 82,390 reflections were measured with Mo  $K\alpha$  radiation. The experimental electron density distribution (EDD) was modeled using a least-squares refinement procedure with multipole parameters to describe non-spherical distortions of atomic electron clouds [1] [2]. This precise experimental finding is consistent with net atomic charges calculated by **ab initio**, **density functional theory (DFT)**, and **semi-empirical methods** [1] [2].

## Detailed Experimental Methodology

The determination of net atomic charges relied on a rigorous single-crystal X-ray diffraction protocol.

## Conventional X-ray Structure Determination

- **Crystallization:** **1-Ethynylpyrene** single crystals were grown by slow evaporation from an ethylene glycol/acetone solvent mixture [2].
- **Data Collection:** A crystal of dimensions  $0.80 \times 0.12 \times 0.08$  mm was mounted on a diffractometer. Data was collected at **130 Kelvin** using Mo  $K\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) [2].
- **Measurement Parameters:** A total of 82,390 reflections were measured to a resolution of  $(\sin\theta/\lambda)_{\text{max}} = 0.985 \text{ \AA}^{-1}$ . Averaging symmetry-equivalent reflections yielded **8,889 unique reflections** for analysis [1] [2].

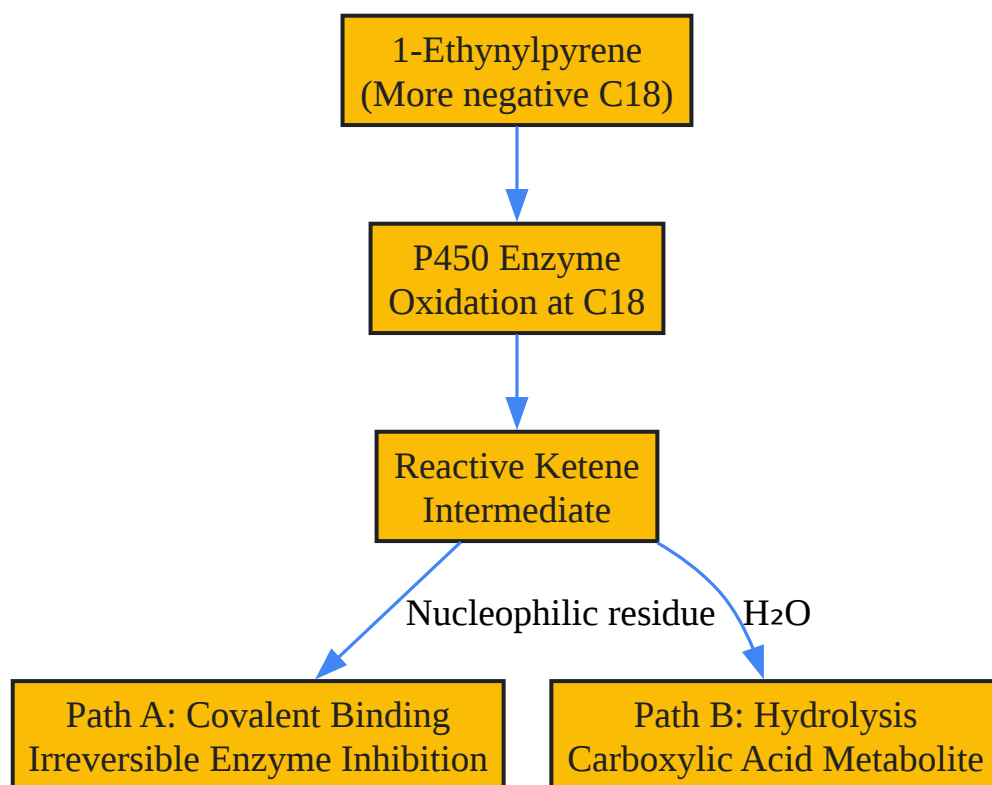
## High-Resolution Electron Density Analysis

- **Refinement:** The structural model was refined against the diffraction data using least-squares methods. **Multipole population parameters** were refined to model the aspherical electron density around each atom [1] [2].
- **Charge Calculation:** Net atomic charges for carbon atoms C17 and C18 were derived directly from the refined **monopole population parameters** [1] [2]. This experimental approach avoids theoretical approximations and provides a direct measurement of the electron distribution.

## Biochemical Mechanism of Cytochrome P450 Inhibition

The electronic structure of **1-Ethynylpyrene** is fundamental to its function as a mechanism-based inhibitor of cytochrome P450 enzymes (CYPs) [2]. The more negative terminal carbon (C18) is the **preferred site of oxidation** by the P450 enzyme [1] [2].

The following diagram illustrates the inhibition pathway mediated by the atomic charge distribution:



[Click to download full resolution via product page](#)

This mechanism is consistent with assay results showing **1-Ethynylpyrene** acts as:

- A **mechanism-based (suicide) inhibitor** of P450s 1A1 and 1A2 [1] [2].
- A **reversible inhibitor** of P450 2B1 [1] [2].

## Inhibition Potency and Research Applications

The inhibitory strength of **1-Ethynylpyrene** against specific CYP enzymes has been quantified, underscoring its research utility.

Cytochrome P450 Enzyme	IC <sub>50</sub> (μM)	Inhibition Type
CYP1A1	0.18	Mechanism-based
CYP1A2	0.32	Mechanism-based
CYP2B1	0.04	Reversible

Cytochrome P450 Enzyme	IC <sub>50</sub> (μM)	Inhibition Type
CYP2A6	>10	No significant inhibition

**1-Ethynylpyrene** is a valuable tool compound used to **discriminate between members of the P450 1A and 1B families** in human studies [2]. Its high potency and selectivity make it useful for probing enzyme active sites, studying protein structure, and as a model for anticancer drug mechanisms [2] [3].

Beyond its role as a P450 inhibitor, **1-Ethynylpyrene** is also employed as a **fluorescent probe and building block** in materials chemistry [4]. It serves as a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), applied in fluorescent sensors and photocatalysis [4].

#### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 [pubmed.ncbi.nlm.nih.gov]
2. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 [pmc.ncbi.nlm.nih.gov]
3. In Silico Studies of Polyaromatic Hydrocarbon Inhibitors ... [pmc.ncbi.nlm.nih.gov]
4. - 1 | CAS Number 34993-56-1 | Ossila Ethynylpyrene [ossila.com]

To cite this document: Smolecule. [1-Ethynylpyrene net atomic charges terminal acetylenic carbon]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b515764#1-ethynylpyrene-net-atomic-charges-terminal-acetylenic-carbon>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)